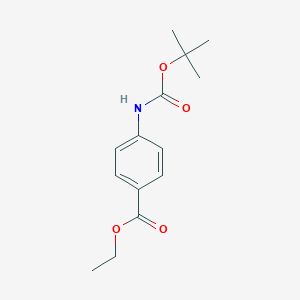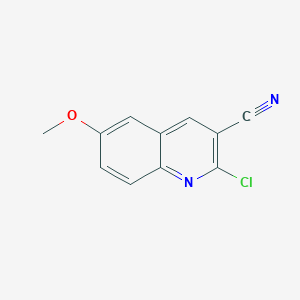
2-氯-6-甲氧基喹啉-3-碳腈
描述
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives involves several steps, including cyclization, chlorination, and the introduction of the methoxy group. A novel protocol utilizing Vilsmeier–Haack chlorination has been developed for the synthesis of related compounds, indicating the versatility and complexity of synthesizing chloroquinoline carbonitriles (Jukić et al., 2010). Additionally, synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been extensively reviewed, showing the wide range of reactions applicable to these compounds (Mekheimer et al., 2019).
Molecular Structure Analysis
Structural analysis through X-ray and spectroscopic methods reveals detailed insights into the molecular structure of chloroquinoline carbonitriles. The solid-state structure, including hydrogen bond formations and weak aromatic π⋯π stacking interactions, has been elucidated for compounds similar to 2-Chloro-6-methoxyquinoline-3-carbonitrile, providing a foundation for understanding its chemical behavior and reactivity (Jukić et al., 2010).
Chemical Reactions and Properties
2-Chloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including nucleophilic substitutions and transformations under different conditions. The reactivity of similar compounds towards nucleophilic reagents has been studied, revealing the potential for generating a variety of heterocyclic systems and highlighting the chemical versatility of the chloroquinoline carbonitrile group (Ibrahim & El-Gohary, 2016).
Physical Properties Analysis
The physical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile, such as solubility, crystalline structure, and optical properties, can be inferred from studies on related compounds. For instance, the optical properties, including UV–vis absorption and fluorescence spectroscopy, have been investigated, providing insights into the behavior of these compounds under various conditions (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile are characterized by its reactivity with various chemical agents and conditions. The compound's ability to undergo diverse chemical transformations has been documented, showcasing its utility in synthetic organic chemistry and the production of biologically active molecules (Mekheimer et al., 2019).
科学研究应用
-
Organic Synthesis
-
Production of Paints, Plastics, Synthetic Resins, and Dyes
-
Manufacture of Perfumes, Solvents, and Flavorings
-
Proteomics Research
-
Bulk Manufacturing
安全和危害
属性
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXVCDHDIEGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357721 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
101617-91-8 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


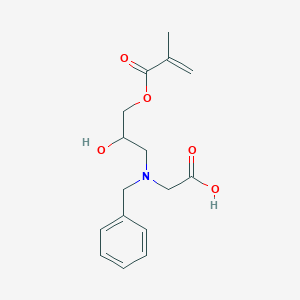
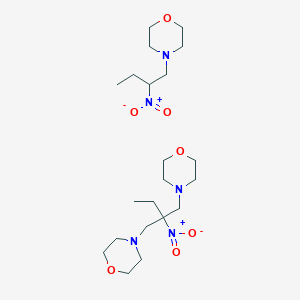
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
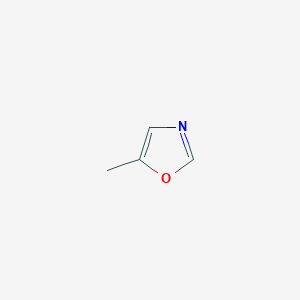
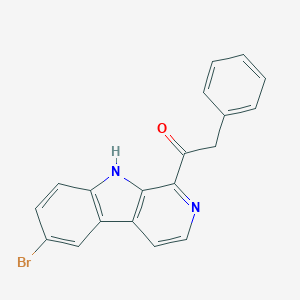
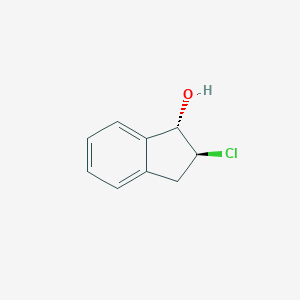
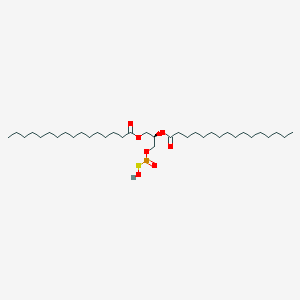

![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
